Corynecin V

描述

This compound has been reported in Corynebacterium with data available.

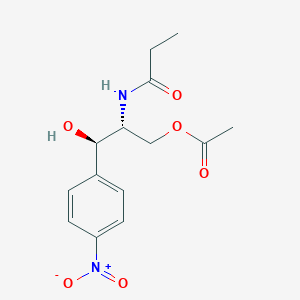

Structure

3D Structure

属性

IUPAC Name |

[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPRUKVGIPMAMF-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Corynecin V Production by Corynebacterium hydrocarboclastus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin V is a member of the corynecin complex, a group of chloramphenicol-like antibiotics produced by the Gram-positive bacterium Corynebacterium hydrocarboclastus. These compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the current knowledge on Corynebacterium hydrocarboclastus and the production of this compound. It details the organism's characteristics, cultivation strategies for maximizing corynecin production, and general methodologies for extraction, purification, and analysis. Due to the limited availability of public research focused specifically on this compound, this guide draws upon data for the broader corynecin complex and related compounds, highlighting areas where further research is needed to optimize the production of this specific analogue.

Introduction to Corynebacterium hydrocarboclastus and the Corynecin Complex

Corynebacterium hydrocarboclastus is a species of Gram-positive bacteria belonging to the genus Corynebacterium, which is known for its industrial importance in the production of amino acids and other valuable biomolecules[1]. Certain species within this genus also produce secondary metabolites with antimicrobial properties, including the corynecin-linocin type bacteriocins[1].

The corynecin complex, first isolated from Corynebacterium hydrocarboclastus, is a family of naturally occurring acyl nitrophenylpropylamines that are structurally similar to chloramphenicol (B1208). This compound is one of the constituents of this complex and demonstrates a broad spectrum of antibacterial activity, though it is generally less potent than chloramphenicol. The members of the corynecin complex, including this compound, differ in the acyl group attached to the nitrophenylpropylamine core.

Quantitative Data on Corynecin Production

Quantitative data specifically for this compound production by Corynebacterium hydrocarboclastus is scarce in publicly available literature. Most studies have focused on the total corynecin yield or the production of the most abundant analogue, Corynecin I. The tables below summarize the available quantitative data for the production of the corynecin complex.

Table 1: Production of Total Corynecins under Different Carbon Sources

| Carbon Source | Total Corynecin Yield | Predominant Analogue | Reference |

| Acetate (B1210297) | 28 mM | Corynecin I (>90%) | [2] |

| Sucrose (B13894) | Approx. 4 g/L | Not specified |

Table 2: Key Fermentation Parameters for Corynecin Production

| Parameter | Optimal Condition/Value | Effect | Reference |

| Carbon Source | Acetate | Highest reported yield of total corynecins.[2] | [2] |

| Fed-batch feeding solution | 50% Acetic Acid, 9% Ammonium (B1175870) Acetate, 0.2% KH2PO4 | Maintains optimal ion concentrations for production.[2] | [2] |

| Salt Supplementation | 1% KCl and 1% NaCl (added 12h post-inoculation) | Stimulates corynecin production.[2] | [2] |

| pH | Neutral range | Controlled for optimal production. | |

| Aeration | High level | Maintained for optimal production. |

Experimental Protocols

The following protocols are based on methodologies reported for the production of the corynecin complex and can be adapted for the specific optimization of this compound production.

Cultivation of Corynebacterium hydrocarboclastus for Corynecin Production

This protocol is adapted from studies focused on maximizing the total corynecin yield, with a particular emphasis on Corynecin I.

3.1.1. Media Composition

-

Acetate-Based Medium (for high-yield total corynecin production):

-

A defined mineral salts medium supplemented with acetate as the primary carbon source. The exact composition of the mineral salts base is not specified in the available literature but would typically include sources of magnesium, sulfate, and trace elements.

-

-

Sucrose-Based Semi-Synthetic Medium:

-

Sucrose: Concentration to be optimized

-

Molasses: Can stimulate production

-

Potassium Chloride (KCl): High concentration

-

Phosphate (B84403): Low concentration

-

Inositol

-

Fructose

-

Yeast Extract

-

Standard mineral salts

-

3.1.2. Inoculum Preparation

-

Prepare a seed culture of C. hydrocarboclastus in a suitable growth medium (e.g., nutrient broth or a medium similar to the production medium but with lower substrate concentrations).

-

Incubate the seed culture at an optimal temperature (typically 28-30°C) with agitation until it reaches the late exponential growth phase.

3.1.3. Fed-Batch Fermentation

-

Inoculate the production medium with the seed culture.

-

Maintain the fermentation at a controlled pH (neutral range) and temperature (28-30°C) with high aeration.

-

For acetate-based fermentation, continuously feed a solution containing 50% acetic acid, 9% ammonium acetate, and 0.2% potassium dihydrogen phosphate to maintain optimal concentrations of acetate, ammonium, and phosphate ions.[2]

-

At 12 hours post-inoculation, supplement the culture with 1% KCl and 1% NaCl to stimulate corynecin production.[2]

-

Monitor cell growth (e.g., by measuring optical density at 600 nm) and corynecin production throughout the fermentation.

Extraction and Purification of this compound

A specific protocol for the extraction and purification of this compound is not available. The following is a general workflow that can be adapted based on the chemical properties of this compound and other chloramphenicol-like compounds.

-

Cell Removal: Centrifuge the fermentation broth to pellet the C. hydrocarboclastus cells. The supernatant contains the secreted corynecins.

-

Solvent Extraction:

-

Extract the supernatant with a suitable organic solvent such as ethyl acetate or chloroform.

-

Repeat the extraction multiple times to ensure a high recovery rate.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

The separation of this compound from other corynecin analogues and impurities can be achieved using chromatographic techniques.

-

Silica Gel Chromatography: A common method for separating compounds with different polarities. A gradient of solvents (e.g., hexane (B92381) and ethyl acetate) can be used to elute the different corynecin analogues.

-

High-Performance Liquid Chromatography (HPLC): A more advanced technique for high-resolution separation. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is a common starting point for separating structurally similar compounds.

-

-

Fraction Analysis: Analyze the collected fractions from the chromatographic separation to identify those containing this compound.

Quantification of this compound

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for the quantification of antibiotics. A calibration curve should be generated using a purified this compound standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity for the quantification of this compound, especially in complex matrices like fermentation broth.

Regulatory and Biosynthetic Pathways (Inferred)

Specific signaling and biosynthetic pathways for this compound in Corynebacterium hydrocarboclastus have not been elucidated. However, based on the general knowledge of secondary metabolism in Corynebacterium and the biosynthesis of related antibiotics, a hypothetical overview can be proposed.

Regulation of Secondary Metabolism

The production of secondary metabolites like this compound is likely tightly regulated in response to environmental cues.

-

Nutrient Limitation: The production of many antibiotics is triggered by the depletion of essential nutrients such as carbon, nitrogen, or phosphate. The observation that low phosphate concentrations are beneficial for corynecin production from sucrose aligns with this principle.

-

Two-Component Systems: Corynebacterium species possess two-component signal transduction systems that allow them to sense and respond to environmental changes. These systems, which typically consist of a sensor histidine kinase and a response regulator, could play a role in activating the biosynthesis of Corynecins in response to specific stimuli.

-

Carbon Catabolite Repression: The presence of readily metabolizable carbon sources like glucose can repress the biosynthesis of secondary metabolites. The use of alternative carbon sources like acetate or the controlled feeding of sucrose in a fed-batch process can circumvent this repression.

Biosynthesis of this compound (Hypothetical)

The biosynthesis of chloramphenicol in Streptomyces venezuelae proceeds via the shikimate pathway to produce the p-aminophenylalanine precursor. A similar pathway is likely involved in the biosynthesis of the nitrophenylpropylamine core of this compound in C. hydrocarboclastus. The different acyl side chains of the corynecin complex are likely attached in the final steps of the biosynthesis by specific acyltransferases.

Visualizations

Experimental Workflow for Corynecin Production and Analysis

Caption: A generalized workflow for the production and analysis of this compound.

Hypothetical Regulatory Network for Corynecin Production

Caption: A hypothetical model of the regulatory network controlling Corynecin production.

Conclusion and Future Perspectives

Corynebacterium hydrocarboclastus remains a promising source for the chloramphenicol-like antibiotic, this compound. While research has provided a foundational understanding of the cultivation conditions for the broader corynecin complex, there is a clear need for further investigation to specifically optimize the production of this compound. Future research should focus on:

-

Strain Improvement: Genetic engineering of C. hydrocarboclastus to enhance the expression of genes specific to this compound biosynthesis.

-

Pathway Elucidation: Identification and characterization of the complete biosynthetic gene cluster for the corynecin complex to understand the specific enzymatic steps leading to this compound.

-

Process Optimization: A systematic optimization of fermentation parameters, including medium composition, pH, temperature, and aeration, with the specific goal of maximizing this compound yield.

-

Development of Specific Analytical and Purification Methods: Establishment of robust and validated protocols for the routine quantification and high-purity isolation of this compound.

Addressing these research gaps will be crucial for unlocking the full potential of Corynebacterium hydrocarboclastus as a production platform for this compound and for facilitating its development as a potential therapeutic agent.

References

- 1. Triaging of Culture Conditions for Enhanced Secondary Metabolite Diversity from Different Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Corynecin V: A Technical Guide to a Chloramphenicol Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin V is a naturally occurring analog of the broad-spectrum antibiotic chloramphenicol (B1208). Produced by the bacterium Corynebacterium hydrocarboclastus, it belongs to a family of acyl nitrophenylpropylamines that exhibit antibacterial activity. Structurally similar to chloramphenicol, this compound's mechanism of action is predicated on the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental protocols used for its production, isolation, and characterization. This document is intended to serve as a resource for researchers in microbiology, medicinal chemistry, and drug development who are interested in chloramphenicol analogs and the exploration of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial compounds and the reinvestigation of known antibiotic families. The corynecins, a group of chloramphenicol-like substances, were first isolated in 1972 from Corynebacterium hydrocarboclastus grown on n-paraffins.[1] This family of compounds shares the same basic D-(-)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol structure as chloramphenicol, with variations in the N-acyl group.

This compound is distinguished by its N-propanoyl ([R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide) side chain.[1] Like chloramphenicol, it is active against a spectrum of Gram-positive and Gram-negative bacteria. While generally less potent than its well-known counterpart, the existence of this compound and its congeners provides a natural template for the synthesis of new chloramphenicol derivatives with potentially improved therapeutic indices or activity against resistant strains.

This guide will delve into the technical details of this compound, from its production and isolation to the experimental methods used to elucidate its mechanism of action.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its study and potential development.

| Property | Value | Reference |

| Common Name | This compound | [1] |

| Chemical Name | [R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide | [1] |

| CAS Number | 40958-12-1 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] |

| Molecular Weight | 310.3 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |

| Storage Temperature | -20°C | [1] |

Biological Activity and Mechanism of Action

Antibacterial Spectrum

Table of Hypothetical Quantitative Data Presentation:

The following table is a template illustrating how quantitative data for this compound's antibacterial activity would be presented. The values are for illustrative purposes only and are not based on experimental data.

| Bacterial Strain | Type | MIC of this compound (µg/mL) | MIC of Chloramphenicol (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Data not available] | 2-8 |

| Bacillus subtilis | Gram-positive | [Data not available] | 1-4 |

| Escherichia coli | Gram-negative | [Data not available] | 2-8 |

| Pseudomonas aeruginosa | Gram-negative | [Data not available] | >128 |

Mechanism of Action: Inhibition of Protein Synthesis

As a chloramphenicol analog, this compound is understood to inhibit bacterial protein synthesis. The mechanism of action is through binding to the 50S subunit of the bacterial 70S ribosome. This binding event sterically hinders the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby halting the elongation of the polypeptide chain.

References

The Enigmatic Pathway of Corynecin V: A Technical Guide to its Biosynthesis in Corynebacterium

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of Corynecin V, a member of the corynecin family of antibiotics produced by Corynebacterium species. These compounds are notable for their structural analogy to chloramphenicol (B1208), suggesting a shared biosynthetic heritage. While the complete enzymatic pathway and the definitive biosynthetic gene cluster for corynecins remain to be fully elucidated in the scientific literature, this document consolidates the current understanding of its precursor origins and proposes a hypothetical pathway for its core structure based on established knowledge of analogous antibiotic biosynthesis.

Overview of Corynecin Biosynthesis

Corynecins are a group of bacteriocins produced by Corynebacterium, with different variants distinguished by their N-acyl side chains. The core structure, a p-aminophenylserinol moiety, is shared among these variants. The biosynthesis can be conceptually divided into two main parts: the formation of this core structure and the attachment of the specific N-acyl group. While the genetic basis for the core synthesis is yet to be identified, studies on Corynebacterium hydrocarboclastus have provided valuable insights into the origins of the variable side chains for Corynecins I, II, and III. This guide will focus on the known precursors and a projected pathway for the aminophenylserinol backbone.

Biosynthesis of the N-Acyl Side Chains

Feeding studies with labeled precursors in Corynebacterium hydrocarboclastus have successfully identified the metabolic origins of the N-acyl moieties of Corynecins I, II, and III.

N-acetyl Group of Corynecin I

The N-acetyl group of Corynecin I is derived from central metabolism, with acetate (B1210297), pyruvate, and L-alanine identified as primary precursors. This suggests the involvement of acetyl-CoA as the direct donor for the acylation reaction.

N-propionyl Group of Corynecin II

The N-propionyl side chain of Corynecin II originates from the catabolism of specific amino acids. The addition of threonine, homoserine, and methionine to the culture medium has been shown to increase the production of Corynecin II, indicating their role as precursors. These amino acids are converted to propionyl-CoA, which then serves as the acyl donor.

N-isobutyryl Group of Corynecin III

The branched-chain N-isobutyryl group of Corynecin III is derived from the amino acid L-valine. The metabolic pathway involves the conversion of L-valine to isobutyryl-CoA, which is subsequently attached to the aminophenylserinol core.

A summary of the precursor pathways for the N-acyl side chains is depicted in the following diagram:

Hypothetical Biosynthesis of the p-Aminophenylserinol Core

The structural similarity between corynecin and chloramphenicol strongly suggests a conserved biosynthetic pathway for their shared p-aminophenylpropanoid backbone. The chloramphenicol pathway initiates from the shikimate pathway, a common route for the synthesis of aromatic compounds in bacteria. The following proposed pathway for the corynecin core is based on this well-characterized model.

It is critical to note that the following pathway is hypothetical and awaits experimental validation through the identification and characterization of the responsible biosynthetic gene cluster in a Corynecin-producing Corynebacterium strain.

The proposed pathway starts with chorismic acid , a key intermediate of the shikimate pathway.

The initial steps are proposed to mirror those of chloramphenicol biosynthesis, involving the conversion of chorismic acid to p-aminobenzoic acid (PABA). Subsequent enzymatic modifications, likely involving aminotransferases, hydroxylases, and decarboxylases, would lead to the formation of the D-(-)-threo-p-aminophenylserinol core. The stereochemistry of this core is crucial for its biological activity.

Quantitative Data on Corynecin Production

Quantitative studies on Corynecin production have primarily focused on optimizing fermentation conditions for Corynecin I in Corynebacterium hydrocarboclastus.

| Parameter | Value | Conditions | Reference |

| Maximum Corynecin Titer | 28 mM | C. hydrocarboclastus grown in acetate medium with continuous feeding. | [1] |

| Selective Production | >90% Corynecin I | Acetate as the primary carbon source. | [1] |

| Stimulatory Agents | KCl (1%) and NaCl (1%) | Added 12 hours after inoculation. | [1] |

Experimental Protocols

Detailed experimental protocols for the elucidation of the complete this compound biosynthetic pathway are not yet available due to the unidentified nature of the gene cluster. However, the methodologies employed in the precursor identification studies provide a foundation for future research.

Precursor Feeding Studies

Objective: To identify the metabolic precursors of the N-acyl side chains of corynecins.

Methodology:

-

Cultivation: Corynebacterium hydrocarboclastus is cultured in a defined minimal medium.

-

Precursor Addition: Isotopically labeled potential precursors (e.g., ¹⁴C-labeled amino acids, organic acids) are added to the culture at a specific growth phase.

-

Fermentation: The fermentation is continued for a set period to allow for the incorporation of the labeled precursors into the corynecin molecules.

-

Extraction and Purification: Corynecins are extracted from the culture broth using an appropriate solvent (e.g., ethyl acetate) and purified using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Analysis: The purified corynecin fractions are analyzed for the incorporation of the isotopic label using techniques like liquid scintillation counting or mass spectrometry. The position of the label within the molecule can be determined through chemical degradation and subsequent analysis of the fragments.

Fermentation Optimization

Objective: To enhance the production yield of a specific corynecin variant.

Methodology:

-

Strain: A producing strain of Corynebacterium hydrocarboclastus is used.

-

Medium Composition: A basal fermentation medium is systematically varied by changing the carbon source (e.g., glucose, acetate), nitrogen source, and mineral salts concentrations.

-

Fed-Batch Culture: A fed-batch fermentation strategy is employed where a concentrated solution of nutrients (e.g., acetate, ammonium, phosphate) is continuously fed to the culture to maintain optimal concentrations and control the pH.

-

Process Parameters: Physical parameters such as temperature, pH, and aeration are monitored and controlled throughout the fermentation.

-

Product Quantification: Samples are periodically withdrawn from the fermenter, and the concentration of corynecins is determined using a suitable analytical method like HPLC.

The following workflow illustrates the general approach to fermentation optimization:

Future Directions and Conclusion

The biosynthesis of this compound in Corynebacterium presents an intriguing area for future research. The foremost priority is the identification and characterization of the biosynthetic gene cluster responsible for the synthesis of the p-aminophenylserinol core. The sequencing of the Corynebacterium hydrocarboclastus genome, coupled with comparative genomics and bioinformatics analyses, will be instrumental in this endeavor. A plausible strategy would be to search for gene clusters containing homologs of enzymes known to be involved in chloramphenicol biosynthesis.

Once the gene cluster is identified, a combination of gene knockout studies, heterologous expression of the pathway in a model host, and in vitro enzymatic assays will be required to definitively elucidate the function of each gene and the precise sequence of enzymatic reactions. This knowledge will not only unravel a fascinating piece of microbial biochemistry but also open avenues for the metabolic engineering of Corynebacterium strains for enhanced production of corynecins or the generation of novel antibiotic analogs with improved therapeutic properties.

References

An In-Depth Technical Guide to the Mechanism of Action of Corynecin V Against Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin V is a naturally occurring antibiotic belonging to the corynecin complex, a group of chloramphenicol-like acyl nitrophenylpropylamines produced by the bacterium Corynebacterium hydrocarboclastus[1]. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound against bacteria. Drawing parallels with its structural analog, chloramphenicol (B1208), this document elucidates the molecular interactions and cellular consequences of this compound's antibacterial activity. Detailed experimental protocols for key investigative assays and a summary of available quantitative data for related compounds are presented to facilitate further research and drug development efforts.

Introduction

The corynecin complex, isolated in 1972, comprises several related compounds, including this compound[1]. These molecules share a structural resemblance to chloramphenicol, a well-characterized broad-spectrum antibiotic. This structural similarity strongly suggests a shared mechanism of action, primarily the inhibition of bacterial protein synthesis[1]. This compound is reported to be active against both Gram-positive and Gram-negative bacteria, albeit with lower potency than chloramphenicol[1]. Understanding the precise molecular interactions of this compound is crucial for its potential development as a therapeutic agent, particularly in an era of growing antibiotic resistance.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of this compound is believed to be the inhibition of bacterial protein synthesis. This is inferred from its structural similarity to chloramphenicol, a known inhibitor of the peptidyl transferase center on the 50S ribosomal subunit[2][3].

Targeting the 50S Ribosomal Subunit

Bacterial ribosomes (70S) are composed of a small (30S) and a large (50S) subunit. The 50S subunit contains the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. Chloramphenicol and its analogs bind to the A-site of the PTC on the 50S subunit[2][4]. This binding sterically hinders the proper positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting protein elongation[2][4]. Given its chloramphenicol-like structure, this compound is hypothesized to interact with the 50S ribosomal subunit in a similar manner.

Potential for Bacteriocin-like Activity

Some sources refer to "corynecin-linocin type" bacteriocins produced by Corynebacterium species[5]. Bacteriocins are ribosomally synthesized antimicrobial peptides that can have various mechanisms of action, including pore formation in the cell membrane, leading to leakage of cellular contents and cell death[6][7][8]. While the primary mechanism of this compound is likely protein synthesis inhibition due to its chemical structure, the possibility of a secondary, membrane-disrupting activity cannot be entirely ruled out without further experimental evidence.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Corynecin Analogs Against Various Bacteria

| Bacterial Species | Corynecin I (µg/mL) | Corynecin III (µg/mL) |

| Shigella sonnei | 5.2 | 2.6 |

| Proteus vulgaris | 83 | 83 |

| Klebsiella pneumoniae | 83 | 83 |

| Staphylococcus aureus | 83 | 83 |

| Streptococcus faecalis | - | 2.6 |

| Bacillus subtilis | - | 2.6 |

| Escherichia coli | - | 83 |

| Pseudomonas aeruginosa | - | 83 |

| Salmonella typhosa | - | 83 |

Data for Corynecin I and III are sourced from Cayman Chemical product descriptions, which cite a 1972 study by Suzuki et al.

Detailed Experimental Protocols

The following protocols are adapted from standard methodologies for assessing antibacterial activity and mechanism of action. They are presented here as a guide for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the bacterial suspension, diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (bacterial suspension in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.

Materials:

-

This compound stock solution

-

E. coli S30 cell-free extract system

-

DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (containing a radiolabeled amino acid if using autoradiography)

-

Reaction buffer and other components of the IVTT kit

-

Scintillation counter or appropriate reporter assay reagents

Procedure:

-

Set up the IVTT reaction mixture according to the manufacturer's instructions, including the cell-free extract, reaction buffer, amino acid mixture, and DNA template.

-

Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no DNA template).

-

Incubate the reactions at 37°C for 1-2 hours.

-

Quantify the amount of protein synthesized. If a luciferase reporter is used, add the luciferase substrate and measure luminescence. If a radiolabeled amino acid is used, precipitate the proteins and measure radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Conclusion and Future Directions

This compound, a chloramphenicol-like antibiotic, is strongly presumed to exert its antibacterial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. While direct experimental evidence and quantitative data for this compound are currently limited, its structural analogy to chloramphenicol provides a solid foundation for this hypothesis. Further research is warranted to elucidate the precise molecular interactions of this compound with the bacterial ribosome, to determine its antibacterial spectrum through comprehensive MIC testing, and to investigate the potential for any secondary, bacteriocin-like mechanisms of action. The experimental protocols provided in this guide offer a framework for such future investigations, which will be critical in assessing the therapeutic potential of this compound and other members of the corynecin complex.

References

- 1. agscientific.com [agscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corynebacterium - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Circular and Leaderless Bacteriocins: Biosynthesis, Mode of Action, Applications, and Prospects [frontiersin.org]

- 7. Bacteriocins: mechanism of membrane insertion and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

Corynecin V: A Technical Guide to its Initial Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial isolation and characterization of Corynecin V, a chloramphenicol-like antibiotic. This compound is a member of the corynecin complex, a group of N-acyl amides of p-nitrophenylserinol, which also includes Corynecins I, II, III, and IV.[1] These compounds were first isolated from the culture broth of the n-paraffin-grown bacterium, Corynebacterium hydrocarboclastus. This guide details the experimental protocols for the production, isolation, and purification of this compound, and presents its key physicochemical and biological properties in a structured format for clarity and comparative analysis. The information is based on the foundational research that first identified and described this compound.

Introduction

The discovery of novel antimicrobial agents is a cornerstone of infectious disease research and drug development. The corynecin complex, a family of naturally occurring analogs of chloramphenicol, represents an interesting class of such compounds. This compound, chemically designated as [R-(R,R)]-N-[1-[(acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-propanamide, was first reported in 1972 following its isolation from Corynebacterium hydrocarboclastus.[2] This guide serves as a technical resource, compiling the essential data and methodologies from the initial studies on this compound to aid researchers in understanding its fundamental characteristics.

Experimental Protocols

Production of this compound

The production of the corynecin complex, including this compound, was achieved through the cultivation of Corynebacterium hydrocarboclastus in a specialized fermentation medium.

Fermentation Medium Composition:

| Component | Concentration (g/L) |

| n-Paraffins (C12-C14) | 100 |

| (NH₄)₂HPO₄ | 10 |

| KH₂PO₄ | 5 |

| MgSO₄·7H₂O | 1 |

| FeSO₄·7H₂O | 0.01 |

| MnSO₄·4H₂O | 0.008 |

| ZnSO₄·7H₂O | 0.002 |

| Yeast Extract | 1 |

| Tap Water | 1 L |

| CaCO₃ | 10 |

The pH of the medium was adjusted to 7.0 before sterilization.

Fermentation Conditions:

-

Inoculum: A seed culture of C. hydrocarboclastus was grown in a similar medium.

-

Fermentor: 30-liter jar fermentor.

-

Working Volume: 15 liters.

-

Temperature: 30°C.

-

Aeration: 1 vvm (volume of air per volume of medium per minute).

-

Agitation: 400 rpm.

-

Fermentation Time: 72 hours.

The production of corynecins was monitored by measuring the antibacterial activity of the culture broth against Bacillus subtilis.

Diagram of the this compound Production Workflow:

References

Corynecin V: A Technical Overview of a Chloramphenicol-like Antibiotic

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of compounds. Produced by the bacterium Corynebacterium hydrocarboclastus, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available information on its biological activity. While specific detailed experimental data remains limited in publicly accessible literature, this document synthesizes the current understanding of this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by the following molecular identifiers and properties. This data is crucial for its identification, synthesis, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 40958-12-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3][4] |

| Molecular Weight | 310.3 g/mol | [1][2][3][4] |

Mechanism of Action

As a chloramphenicol-like antibiotic, this compound is presumed to exert its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. The proposed mechanism involves the binding to the 50S subunit of the bacterial ribosome. This interaction is thought to obstruct the peptidyl transferase step, thereby preventing the elongation of the polypeptide chain.

References

- 1. researchgate.net [researchgate.net]

- 2. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Corynecin V: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of acyl nitrophenylpropylamines. Isolated from Corynebacterium hydrocarboclastus, it exhibits activity against both Gram-positive and Gram-negative bacteria.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, including qualitative data, proposed experimental protocols for quantitative analysis, and a discussion of potential degradation pathways based on its structural similarity to chloramphenicol.

Physicochemical Properties

This compound presents as a white solid with a molecular formula of C₁₄H₁₈N₂O₆ and a molecular weight of 310.3 g/mol .[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1] |

| Methanol | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1] |

| Water | Poor | [1] |

The poor aqueous solubility of this compound is a critical factor to consider in the development of parenteral and oral formulations. Strategies to enhance aqueous solubility, such as the use of co-solvents, cyclodextrins, or formulation as a salt, may be necessary.

Proposed Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following methodology, based on the shake-flask method, is proposed for determining the quantitative solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected solvents at various temperatures.

Materials:

-

This compound (purity >95%)

-

Selected solvents (e.g., water, ethanol, methanol, DMF, DMSO, phosphate-buffered saline at various pH values)

-

Shaking incubator or constant temperature water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C, 37°C) using a shaking incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the aliquot to remove any remaining suspended solids.

-

-

Analysis:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Reporting:

-

Express the solubility in mg/mL and moles/liter.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

Stability Profile

The stability of this compound is a critical parameter that influences its shelf-life, formulation, and storage conditions.

Solid-State Stability

For long-term storage, it is recommended to keep this compound at -20°C.[1] At this temperature, it has been reported to be stable for at least four years.

Table 2: Recommended Storage and Stability of Solid this compound

| Condition | Temperature | Duration | Reference |

| Long-term storage | -20°C | ≥ 4 years |

Solution-State Stability and Degradation

Specific data on the stability of this compound in various solutions (e.g., different pH, temperatures, and light exposure) and its degradation pathways have not been documented in the available literature. However, based on its structural similarity to chloramphenicol, potential degradation pathways can be inferred. The primary routes of degradation for chloramphenicol are hydrolysis of the amide linkage and reactions involving the nitro group.

Proposed Experimental Protocol for Stability-Indicating Assay

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products. The following protocol outlines a general approach for developing such a method for this compound.

Objective: To develop and validate a stability-indicating HPLC method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound (purity >95%)

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Forced degradation equipment (e.g., oven, UV chamber, pH meter)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Expose a solution of this compound to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose a solution of this compound to UV light.

-

-

HPLC Method Development:

-

Develop a reversed-phase HPLC method capable of separating the main peak of this compound from all degradation product peaks.

-

Optimize parameters such as the column, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Stability Studies:

-

Conduct long-term and accelerated stability studies on this compound in its solid form and in relevant formulations under defined storage conditions (temperature and humidity).

-

Analyze samples at predetermined time points using the validated stability-indicating HPLC method.

-

Potential Signaling Pathway Interactions

While specific signaling pathways affected by this compound have not been elucidated, its mechanism of action is likely similar to that of chloramphenicol, which involves the inhibition of bacterial protein synthesis. Chloramphenicol binds to the 50S ribosomal subunit and inhibits the peptidyl transferase step. This disruption of protein synthesis can have downstream effects on various bacterial signaling networks, including those involved in quorum sensing and stress responses, which are crucial for bacterial virulence and survival.

The following diagram illustrates a generalized bacterial quorum sensing signaling pathway that could be indirectly affected by an antibiotic that inhibits protein synthesis.

Conclusion

The available data on this compound indicates good solubility in common organic solvents and poor solubility in water. It is stable for extended periods in solid form when stored at -20°C. However, a significant knowledge gap exists regarding its quantitative solubility, stability in solution under various conditions, and its specific degradation pathways. The proposed experimental protocols in this guide provide a framework for generating this critical data, which is essential for the further development of this compound as a potential therapeutic agent. Future research should focus on conducting these studies to fully characterize the physicochemical properties of this promising antibiotic.

References

The Corynecin Complex: A Technical Guide to a Unique Class of Chloramphenicol-like Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corynecin complex represents a family of naturally occurring antibiotics produced by the bacterium Corynebacterium hydrocarboclastus.[1][2][3][4] These compounds are structurally and functionally analogous to chloramphenicol (B1208), a broad-spectrum antibiotic.[1][2][3][4] The complex includes several related molecules, primarily Corynecin I, Corynecin II, Corynecin III, and Corynecin V.[2][3][4] Like chloramphenicol, the Corynecins exhibit activity against both Gram-positive and Gram-negative bacteria, making them a subject of interest for further antibiotic research and development.[1][2][3][4] This technical guide provides a comprehensive overview of the Corynecin complex, including its components, mechanism of action, biosynthesis, and relevant experimental protocols.

The Corynecin Complex: Components and Structure

The Corynecin complex is comprised of several acyl nitrophenylpropylamine derivatives. The core structure is similar to chloramphenicol, with variations in the acyl side chain.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Corynecin I | C₁₁H₁₄N₂O₅ | 254.2 |

| Corynecin II | C₁₂H₁₆N₂O₅ | 268.3[3] |

| Corynecin III | C₁₃H₁₈N₂O₅ | 282.3[4] |

| This compound | C₁₄H₁₈N₂O₆ | 310.3[2] |

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial activity of the Corynecin complex is attributed to its ability to inhibit bacterial protein synthesis, a mechanism it shares with chloramphenicol.[5][6] These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center.[5][6] This binding action obstructs the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[5][6]

Caption: Proposed mechanism of action for the Corynecin complex.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of the Corynecin complex is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7][8][9]

Table 2: Minimum Inhibitory Concentration (MIC) of Corynecin III [10]

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Enterococcus faecalis | Positive | 2.6 |

| Staphylococcus aureus | Positive | 5.2 |

| Bacillus subtilis | Positive | 5.2 |

| Escherichia coli | Negative | 42 |

| Pseudomonas aeruginosa | Negative | 83 |

| Proteus vulgaris | Negative | 21 |

| Shigella sonnei | Negative | 21 |

| Salmonella typhosa | Negative | 42 |

| Klebsiella pneumoniae | Negative | 42 |

Note: Comprehensive MIC data for all Corynecin components is limited in publicly available literature. The provided data for Corynecin III serves as an example of its activity spectrum.

Experimental Protocols

Production of the Corynecin Complex

a) Fermentation of Corynebacterium hydrocarboclastus

A detailed protocol for the selective production of Corynecin I involves a fed-batch fermentation process.[11]

-

Producing Organism: Corynebacterium hydrocarboclastus KY 8835.[11]

-

Fermentation Medium: An acetate-based medium is used to achieve high yields.[11]

-

Fed-Batch Strategy: To maintain optimal concentrations of acetate (B1210297), ammonium, and phosphate, a feeding solution is continuously supplied to the culture. This solution consists of:

-

Acetic Acid (CH₃COOH): 50%

-

Ammonium Acetate (CH₃COONH₄): 9%

-

Potassium Dihydrogen Phosphate (KH₂PO₄): 0.2%[11]

-

-

Stimulation of Production: The addition of 1% potassium chloride (KCl) and 1% sodium chloride (NaCl) to the medium 12 hours after inoculation has been shown to stimulate Corynecin production.[11]

-

Yield: This method can yield up to 28 mM of Corynecins, with Corynecin I comprising over 90% of the total complex.[11]

Caption: A high-level workflow for the production and analysis of the Corynecin complex.

b) Extraction and Purification

-

Cell Separation: The fermentation broth is first filtered or centrifuged to remove the bacterial cells.[14][15]

-

Solvent Extraction: The cell-free supernatant is then subjected to solvent extraction. Given the chemical nature of Corynecins, organic solvents such as ethyl acetate, chloroform, or butanol are likely effective.[14] The choice of solvent should be optimized based on the partition coefficient of the specific Corynecin.

-

Concentration: The organic phase containing the extracted Corynecins is concentrated in vacuo using a rotary evaporator.[16]

-

Chromatographic Purification: The concentrated crude extract is then purified using chromatographic techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antibiotics.[7][17][18]

-

Preparation of Antibiotic Solutions:

-

Prepare a stock solution of the purified Corynecin in a suitable solvent (e.g., ethanol (B145695) or DMSO for chloramphenicol-like compounds).[7]

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[7][17]

-

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

-

-

Incubation:

-

Inoculate the wells of the microtiter plate containing the serially diluted Corynecin with the prepared bacterial inoculum.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.[17]

-

-

Reading the MIC:

Biosynthesis of the Corynecin Complex

The biosynthetic pathway of the Corynecin complex in Corynebacterium hydrocarboclastus has not been fully elucidated. However, its structural similarity to chloramphenicol suggests a parallel pathway. The biosynthesis of chloramphenicol in Streptomyces venezuelae proceeds via the shikimate pathway, with p-aminophenylalanine and DL-threo-p-aminophenylserine being key intermediates.[19]

Caption: A postulated biosynthetic pathway for the Corynecin complex.

Conclusion

The Corynecin complex, produced by Corynebacterium hydrocarboclastus, represents a promising family of chloramphenicol-like antibiotics. Their broad-spectrum activity warrants further investigation into their therapeutic potential. This guide provides a foundational understanding of the Corynecin complex, compiling available data on its composition, mechanism of action, and methods for its production and evaluation. Further research is needed to fully elucidate the biosynthetic pathway in C. hydrocarboclastus, expand the quantitative data on the antimicrobial activity of all its components, and optimize production and purification protocols for potential drug development applications.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. agscientific.com [agscientific.com]

- 3. agscientific.com [agscientific.com]

- 4. agscientific.com [agscientific.com]

- 5. esrf.fr [esrf.fr]

- 6. mdpi.com [mdpi.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.com [idexx.com]

- 9. idexx.dk [idexx.dk]

- 10. caymanchem.com [caymanchem.com]

- 11. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diaion.com [diaion.com]

- 14. greenpharmacy.info [greenpharmacy.info]

- 15. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 19. scilit.com [scilit.com]

In-depth Technical Guide: The Role of the Corynecin Complex in Microbial Antagonism

Audience: Researchers, scientists, and drug development professionals.

Preamble: Initial research into "Corynecin V" has revealed a significant lack of specific data for this individual compound. Scientific literature identifies this compound as part of a broader family of related molecules known as the corynecin complex, produced by Corynebacterium hydrocarboclastus. While detailed experimental data for this compound is scarce, more substantial information is available for other components of this complex, particularly Corynecin I and Corynecin III. This guide, therefore, addresses the role of the entire corynecin complex in microbial antagonism to provide a more comprehensive and data-supported resource. The corynecins are notable as naturally occurring analogues of chloramphenicol (B1208), suggesting a similar mechanism of action centered on the inhibition of bacterial protein synthesis.

Introduction to the Corynecin Complex

The corynecin complex is a group of chloramphenicol-like antibiotics isolated from the culture broth of Corynebacterium hydrocarboclastus. This complex includes several related compounds: Corynecin I, II, III, IV, and V.[1] These molecules are acyl nitrophenylpropylamines and are distinguished by variations in their acyl group, which differentiates them from chloramphenicol's dichloroacetyl group.[1] The discovery of these compounds highlighted the metabolic diversity of Corynebacterium species in producing secondary metabolites with antimicrobial properties.[2] While less potent than chloramphenicol, the corynecins exhibit a similar and broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4]

Quantitative Antimicrobial Activity

Quantitative data on the antimicrobial activity of the corynecin complex is most extensively documented for Corynecin I. Corynecin III is also noted for its broad-spectrum activity, though it is generally less potent than chloramphenicol.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Corynecin I

| Target Microorganism | MIC (µg/mL) | Reference |

| Shigella sonnei | 5.2 - 83 | [5][6] |

| Proteus vulgaris | 5.2 - 83 | [5][6] |

| Klebsiella pneumoniae | 5.2 - 83 | [5][6] |

| Staphylococcus aureus | 5.2 - 83 | [5][6] |

Note: The available literature provides a range for the MIC values against these organisms.

Mechanism of Action and Microbial Antagonism

The antagonistic properties of the corynecin complex are attributed to their structural similarity to chloramphenicol. This suggests a mechanism of action involving the inhibition of protein synthesis in susceptible bacteria.

Proposed Mechanism of Action:

-

Binding to the Ribosome: Like chloramphenicol, corynecins are presumed to bind to the 50S ribosomal subunit.

-

Inhibition of Peptidyl Transferase: This binding action is thought to interfere with the peptidyl transferase step in protein elongation, thereby halting the synthesis of new proteins.

-

Bacteriostatic Effect: The inhibition of protein synthesis leads to a bacteriostatic effect, where the growth and proliferation of the bacteria are stopped.

This mode of action provides a broad spectrum of activity, as protein synthesis is a fundamental process in all bacteria. The antagonism is direct, with the corynecin molecules acting on the bacterial cells to prevent their growth.

Caption: Production of the Corynecin Complex by C. hydrocarboclastus.

Caption: Proposed mechanism of action for the corynecin complex.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of the corynecin complex are based on the foundational studies from the 1970s.

A. Fermentation and Production of Corynecins

This protocol is based on the methods described for the production of Corynecin I by Corynebacterium hydrocarboclastus.[7]

-

Culture Medium: Prepare an acetate-based medium. For optimal production, a fed-batch culture is employed.

-

Inoculation: Inoculate the medium with a culture of Corynebacterium hydrocarboclastus KY 8835.

-

Fermentation Conditions: Maintain the culture under aerobic conditions. Continuously feed a solution containing acetic acid (50%), ammonium (B1175870) acetate (B1210297) (9%), and potassium dihydrogen phosphate (B84403) (0.2%) to control the pH and maintain optimal concentrations of acetate, ammonium, and phosphate ions.

-

Stimulation of Production: At 12 hours post-inoculation, add KCl (1%) and NaCl (1%) to the medium to stimulate corynecin production.[7]

-

Harvesting: After the desired fermentation period, harvest the culture broth for extraction of the corynecins.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus, K. pneumoniae) in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Corynecin: Prepare a two-fold serial dilution of the purified corynecin compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the corynecin compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for corynecin production and antimicrobial testing.

Conclusion and Future Directions

The corynecin complex represents an interesting class of naturally occurring chloramphenicol analogues with a broad spectrum of antibacterial activity. While this compound is a known member of this complex, there is a clear need for further research to isolate and characterize its specific biological activities. Future studies should focus on:

-

The purification and structural elucidation of this compound.

-

Comprehensive antimicrobial susceptibility testing of pure this compound against a wide range of bacterial pathogens.

-

Detailed mechanistic studies to confirm its interaction with the bacterial ribosome and to explore any potential secondary mechanisms of action.

-

Toxicology and pharmacology studies to assess its potential as a therapeutic agent.

For researchers and drug development professionals, the corynecin complex serves as a valuable example of the chemical diversity within the genus Corynebacterium and as a potential source of new antimicrobial leads. The established knowledge of chloramphenicol provides a strong foundation for the further investigation and potential development of these related natural products.

References

- 1. Exploring the Diversity and Antibacterial Potentiality of Cultivable Actinobacteria from the Soil of the Saxaul Forest in Southern Gobi Desert in Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corynebacterium - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. agscientific.com [agscientific.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Corynecin I - Antibiotics - CAT N°: 23237 [bertin-bioreagent.com]

- 7. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of Corynecin V: A Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin V is a member of the corynecin family of compounds, which are analogs of chloramphenicol (B1208).[1] These compounds are produced by fermentation of Corynebacterium hydrocarboclastus.[1] This document aims to provide a comprehensive overview of the preliminary efficacy of this compound, with a focus on its potential antibacterial and antitumor activities. Due to the limited availability of data specifically on this compound, this guide will draw upon the broader understanding of related compounds and general mechanisms of action for similar classes of molecules.

Antibacterial Activity

Proposed Experimental Protocol for Determining Antibacterial Efficacy:

A standard method to evaluate the antibacterial efficacy of a compound like this compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.

Experimental Workflow for MIC/MBC Determination

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Antitumor Activity

Several antimicrobial peptides and synthetic compounds have demonstrated dual activity, exhibiting both antimicrobial and antitumor effects.[4][5] The proposed mechanisms for antitumor activity are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response.[4][6] For a compound like this compound, its potential antitumor efficacy would need to be systematically investigated.

Proposed Experimental Protocol for Assessing Antitumor Activity:

A common initial step in assessing antitumor activity is to perform an in vitro cytotoxicity assay, such as the MTT assay, on various cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)

References

- 1. Corynecin (chloramphenicol analogs) fermentation studies: selective production of Corynecin I by Corynebacterium hydrocarboclastus grown on acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 4. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Corynecin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin V is a member of the corynecin complex, a group of chloramphenicol-like metabolites produced by the bacterium Corynebacterium hydrocarboclastus.[1] These compounds exhibit antibacterial properties and are of interest to the scientific community for their potential as therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from C. hydrocarboclastus culture. The methodology is based on established techniques for the production of related corynecins and the purification of chloramphenicol (B1208) analogues.

Materials and Equipment

Microorganism:

-

Corynebacterium hydrocarboclastus strain capable of producing the corynecin complex.

Media and Reagents:

-

Seed culture medium (e.g., Nutrient Broth)

-

Production medium (e.g., Acetate-based medium for selective production of certain corynecins)[2]

-

Ethyl acetate (B1210297)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Hydrophobic Interaction Chromatography (HIC) resin (e.g., Phenyl Sepharose)

-

Reversed-Phase C18 silica (B1680970) gel (for flash chromatography and HPLC)

-

Standard laboratory glassware and consumables

Equipment:

-

Shaking incubator

-

Centrifuge (capable of 10,000 x g)

-

Rotary evaporator

-

Liquid chromatography system (Flash and HPLC)

-

UV detector

-

Fraction collector

-

Lyophilizer

-

Analytical balance

-

pH meter

Experimental Protocols

Fermentation of Corynebacterium hydrocarboclastus

-

Seed Culture Preparation: Inoculate a single colony of C. hydrocarboclastus into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.

-

Production Culture: Inoculate a 1 L production medium in a 2 L flask with 5% (v/v) of the seed culture.

-

Note: An acetate-based medium can be used to influence the selective production of specific corynecins.[2] A typical medium might contain (g/L): Sodium acetate (20), Yeast extract (5), Peptone (10), KH2PO4 (1), MgSO4·7H2O (0.5), pH 7.0.

-

-

Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days. Monitor the production of corynecins using analytical techniques such as HPLC.

Extraction of this compound

-

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the bacterial cells from the supernatant.

-

Solvent Extraction:

-

Collect the supernatant containing the secreted corynecins.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers.

-

-

Concentration: Concentrate the pooled ethyl acetate extract in vacuo using a rotary evaporator at 40°C to obtain a crude extract.

Purification of this compound

The purification process involves a multi-step chromatographic approach to separate this compound from other corynecin analogues and impurities.

-

Sample Preparation: Dissolve the crude extract in a minimal volume of buffer A (e.g., 1 M ammonium sulfate in 50 mM sodium phosphate (B84403) buffer, pH 7.0).

-

Column Equilibration: Equilibrate a Phenyl Sepharose column with buffer A.

-

Sample Loading and Elution: Load the prepared sample onto the column. Wash the column with buffer A to remove unbound impurities. Elute the bound compounds with a decreasing linear gradient of ammonium sulfate (from 1 M to 0 M) in 50 mM sodium phosphate buffer, pH 7.0.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of the corynecin complex using analytical HPLC. Pool the fractions containing the target compounds.

-

Sample Preparation: Concentrate the pooled fractions from HIC and dissolve in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

-

Column and Mobile Phase: Use a C18 silica gel column. The mobile phase will be a step or linear gradient of methanol in water.

-

Elution: Elute the compounds with an increasing gradient of methanol.

-

Fraction Analysis: Collect fractions and analyze by analytical HPLC to identify those containing this compound. Pool the relevant fractions.

-

Sample Preparation: Concentrate the pooled fractions from the flash chromatography step and dissolve in the initial HPLC mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 10% to 60% B over 40 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 280 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which would be determined through prior analytical runs.

-

Purity Check and Final Preparation: Analyze the purity of the collected fraction by analytical HPLC. Pool the pure fractions and lyophilize to obtain pure this compound as a powder.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the purification of this compound. Note: The values presented are illustrative placeholders.

Table 1: Purification of this compound from C. hydrocarboclastus

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 5000 | 100,000 | 20 | 100 | 1 |

| HIC | 800 | 80,000 | 100 | 80 | 5 |

| Flash Chromatography | 150 | 60,000 | 400 | 60 | 20 |

| Preparative RP-HPLC | 20 | 40,000 | 2000 | 40 | 100 |

Table 2: Purity Assessment of this compound by HPLC

| Sample | Peak Area of this compound | Total Peak Area | Purity (%) |

| Crude Extract | 1,200,000 | 24,000,000 | 5 |

| HIC Pool | 3,500,000 | 10,000,000 | 35 |

| Flash Chrom. Pool | 4,800,000 | 6,000,000 | 80 |

| Final Product | 5,940,000 | 6,000,000 | 99+ |

Visualization of the Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for Corynecin V Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin V is a naturally occurring antibiotic belonging to the chloramphenicol (B1208) family of compounds, produced by certain species of Corynebacterium.[1][2][3][4] As a member of this class, it exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] The purification of this compound from fermentation broths is a critical step for its further study and potential therapeutic application. High-Performance Liquid Chromatography (HPLC) offers a powerful and efficient method for the isolation and purification of this compound to a high degree of purity.[5] This document provides a detailed application note and protocol for the purification of this compound using reversed-phase HPLC.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective HPLC purification method.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][2][3] |

| Molecular Weight | 310.30 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Source | Corynebacterium sp. | [1][4] |

| Solubility | Soluble in Ethyl Acetate (B1210297), Methanol (B129727), Ethanol, DMF, DMSO; Poorly soluble in Water. | [1] |

| Storage Temperature | -20 °C | [1][2][3][4] |

Experimental Protocols

I. Sample Preparation from Corynebacterium Culture Broth

Effective sample preparation is crucial to remove interfering substances from the crude fermentation broth and to enrich this compound before HPLC purification.

Materials:

-

Corynebacterium sp. fermentation broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and centrifuge tubes

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

0.22 µm syringe filters

Protocol:

-

Centrifugation: Centrifuge the Corynebacterium fermentation broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.

-

Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in a minimal volume of 10% methanol in water.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

-

Elute this compound from the cartridge with 5 mL of 80% methanol in water.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the purified extract in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC system.

-

II. Preparative HPLC Purification of this compound

This protocol outlines a reversed-phase HPLC method for the purification of this compound.

Instrumentation and Columns:

-

Preparative HPLC system with a gradient pump, autosampler, and UV detector.

-

Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water

-